![molecular formula C5H10O2S B1332134 (Isopropylthio)acetic acid CAS No. 22818-59-3](/img/structure/B1332134.png)
(Isopropylthio)acetic acid
Overview
Description
(Isopropylthio)acetic acid is a chemical compound that can be involved in various chemical reactions and has potential applications in synthetic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and reactions that can be informative for understanding the behavior of thioesters and isopropyl-containing compounds.
Synthesis Analysis
The synthesis of related thioesters has been explored in the literature. For instance, the anion generated from the isopropyl thioester of (methylenecyclopropyl)acetic acid can be quenched with water to yield an unrearranged thioester and an acyclic isomer . This suggests that similar methods could potentially be applied to synthesize this compound or its derivatives.
Molecular Structure Analysis
The molecular structure of this compound would consist of an isopropyl group attached to a thioester functional group. The structure and reactivity of such compounds can be complex, as evidenced by the behavior of the isopropyl thioester of β-(cyclopropylidene) propionic acid, which reacts with lithium diisopropylamide (LDA) followed by water to give a specific enethioate .
Chemical Reactions Analysis
Chemical reactions involving isopropyl groups and acetic acid derivatives are diverse. For example, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid acts as a catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones . This indicates that this compound could potentially participate in or catalyze similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. The study on the formation kinetics of isopropyl acetate synthesized from acetic acid and propylene provides insights into the reaction conditions and kinetics of esterification involving isopropyl groups . Additionally, the esterification kinetics in titanium isopropoxide-acetic acid solutions, where isopropyl acetate forms, offer information on the reaction mechanisms and conditions that could affect the properties of similar isopropyl-containing esters .
Scientific Research Applications
Biotechnological Production Using Acetate as a Carbon Source
- Research on Escherichia coli demonstrated the potential of using acetic acid as a sole carbon source for biochemical production. This includes the production of isobutanol, a biofuel, indicating a broader applicability of acetate in biotechnological processes (Song et al., 2018).
Synthesis and Properties of Ester Derivatives
- A study focused on synthesizing esters of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, exploring their physical, chemical properties, and acute toxicity. This implies the relevance of (isopropylthio)acetic acid derivatives in pharmaceutical and chemical industries (Salionov, 2015).
Enhancing Acetic Acid Production and Purity
- A study assessed various methods for concentrating acetic acid, evaluating technical and environmental impacts. This included the usage of isopropyl acetate and highlighted the significance of optimizing acetic acid production for industrial applications (Petrescu & Cormos, 2022).
Catalytic Synthesis Processes Involving Acetic Acid
- Research into the oxidative condensation of methane to acetic acid revealed efficient catalytic processes for acetic acid production, indicating the broader scope of this compound in catalytic synthesis (Periana et al., 2003).
Esterification Kinetics and Applications
- A study on the reaction between titanium isopropoxide and acetic acid contributed to understanding the kinetics of ester formation, relevant in materials science for creating titanium-containing solutions (Birnie, 2000).
Safety and Hazards
Future Directions
Microbially produced VFAs like acetic acid can be considered as a replacement for petroleum-based VFAs due to their renewability, degradability, and sustainability . This suggests that there could be potential for future research and development in the microbial production of (Isopropylthio)acetic acid.
Mechanism of Action
Target of Action
This compound is a derivative of acetic acid, which is known to have antimicrobial properties and is used to treat susceptible infections . .
Mode of Action
Acetic acid, a related compound, is known to act as an antimicrobial agent, treating infections caused by bacteria or fungus
Biochemical Pathways
It’s worth noting that acetic acid, a related compound, is a product of the oxidation of ethanol and of the destructive distillation of wood . Indole derivatives, which are structurally similar to (Isopropylthio)acetic acid, have been found to have diverse biological activities
Pharmacokinetics
It’s worth noting that the pharmacokinetics of nonsteroidal anti-inflammatory drugs (nsaids), which include many acetic acid derivatives, are often described by the ladme model, which stands for liberation, absorption, distribution, metabolism, and elimination .
Result of Action
Acetic acid, a related compound, is known to have antimicrobial properties and is used to treat susceptible infections
properties
IUPAC Name |
2-propan-2-ylsulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(2)8-3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHCMTYOZSIHJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337028 | |
Record name | (isopropylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22818-59-3 | |
Record name | (isopropylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Isopropylthio)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.